N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-chlorothiophene-2-carboxylic acid. This intermediate is then reacted with morpholine and ethylamine to introduce the morpholinoethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine
N-(benzo[d]thiazol-2-yl)-2-(2-morpholinoethyl)benzamide
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the chloro group and the morpholinoethyl moiety, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[d]thiazole moiety and a thiophene-2-carboxamide framework. Its molecular formula is C18H19ClN3O2S2 with a molecular weight of approximately 474.42 g/mol .
Property | Value |
---|---|
Molecular Formula | C18H19ClN3O2S2 |
Molecular Weight | 474.42 g/mol |
CAS Number | 1215834-65-3 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties , particularly against Mycobacterium tuberculosis, which suggests its potential application in tuberculosis treatment. A study highlighted that benzothiazole derivatives, including this compound, can inhibit the growth of various bacterial strains, including Staphylococcus aureus and certain fungi .
Case Studies
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound effectively reduced the viability of Mycobacterium tuberculosis with an IC50 value in the low micromolar range.
- Comparative Analysis : A comparative study of similar compounds showed that structural modifications can enhance or diminish antimicrobial activity. For example, N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride exhibited comparable antimicrobial properties but differed in potency due to bromine substitution.
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The presence of the morpholinoethyl group is thought to contribute to this activity by enhancing solubility and bioavailability.
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties . Similar benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) .
Research Findings
A study synthesized several benzothiazole derivatives and evaluated their cytotoxicity. Notably, some compounds exhibited significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further exploration of this specific compound's anticancer potential .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to enzymes involved in disease pathways, potentially inhibiting their activity.
- Cellular Uptake : The morpholinoethyl group enhances cellular uptake, facilitating its action within target cells.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2.ClH/c19-16-6-5-15(25-16)17(23)22(8-7-21-9-11-24-12-10-21)18-20-13-3-1-2-4-14(13)26-18;/h1-6H,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENADBLURLQCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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